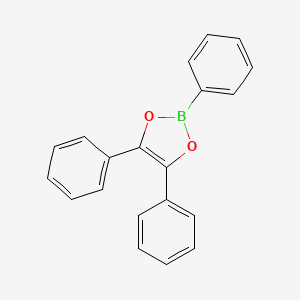![molecular formula C18H25NO2 B14737314 (1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol CAS No. 3327-79-5](/img/structure/B14737314.png)
(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-trien-3-ol is a complex organic compound with a unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the Tetracyclic Core: This step involves constructing the tetracyclic backbone through a series of cyclization reactions. Common reagents used in this step include strong acids or bases to facilitate ring closure.
Introduction of Functional Groups: Methoxy and methyl groups are introduced through alkylation reactions. Reagents such as methyl iodide and methanol are commonly used under basic conditions.
Final Functionalization: The hydroxyl group is introduced through selective reduction or hydrolysis reactions, often using reagents like lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different alcohols or amines, using reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, or other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of ethers, esters, or other substituted derivatives.
科学的研究の応用
(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving complex molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
作用機序
The mechanism of action of (1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways. This can result in various pharmacological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,9R,10R)-4-ethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy and hydroxyl groups in (1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol provides unique reactivity and interaction profiles, making it distinct from its analogs. These functional groups contribute to its specific binding properties and biological activity, setting it apart from similar compounds.
特性
CAS番号 |
3327-79-5 |
|---|---|
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC名 |
(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol |
InChI |
InChI=1S/C18H25NO2/c1-19-10-9-18-8-4-3-5-13(18)14(19)11-12-6-7-15(21-2)17(20)16(12)18/h6-7,13-14,20H,3-5,8-11H2,1-2H3/t13-,14+,18+/m0/s1 |
InChIキー |
FOMOAEUYWZDTNS-PMUMKWKESA-N |
異性体SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O |
正規SMILES |
CN1CCC23CCCCC2C1CC4=C3C(=C(C=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
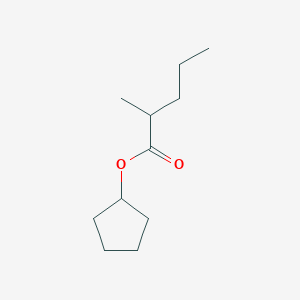
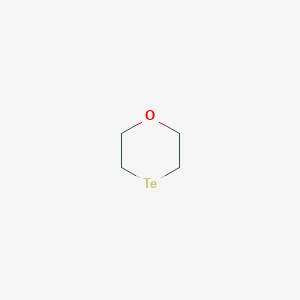
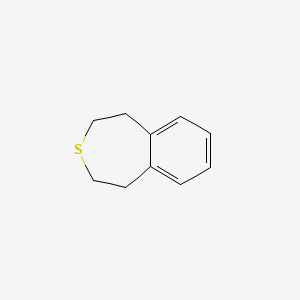
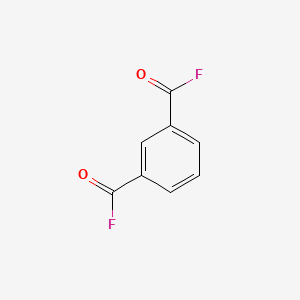

![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)

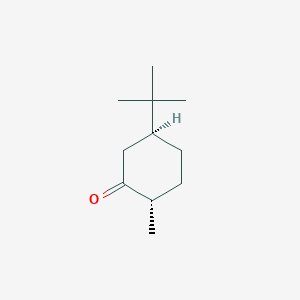
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
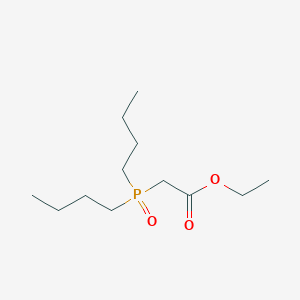
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
